Eltrombopag olamine is the ethanolamine salt of Eltrombopag. Eltrombopag is a small-molecule, non-peptide thrombopoietin receptor agonist [, ]. Chemically, it is known as 3′-{2-[(Z)-1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2′-hydroxy-3-biphenylcarboxylic acid bis(2-hydroxyethanaminium) salt.
Eltrombopag olamine is a synthetic small molecule primarily used as a thrombopoietin receptor agonist. This compound is notably utilized in the treatment of conditions characterized by thrombocytopenia, such as chronic immune thrombocytopenic purpura and aplastic anemia. Eltrombopag olamine functions by stimulating the production of platelets in the bone marrow, thus increasing platelet counts in patients with low platelet levels.
Eltrombopag olamine is classified as an oral medication and falls under the category of hematopoietic agents. It is marketed under various trade names, with Promacta being one of the most recognized. The compound is derived from a series of chemical modifications starting from 2-bromo-6-nitrophenol, leading to its final active pharmaceutical ingredient form through complex synthetic pathways.
The synthesis of eltrombopag olamine involves several key steps:
This synthetic route is noted for its efficiency and cost-effectiveness, making it suitable for industrial production.
Eltrombopag olamine has a complex molecular structure characterized by multiple functional groups. Its chemical formula is , and it has a molecular weight of approximately 382.42 g/mol. The structural representation includes:
The compound's structure can be visualized through its IUPAC name: 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid .
The primary reactions involved in the synthesis of eltrombopag olamine include:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of eltrombopag olamine.
Eltrombopag olamine exerts its therapeutic effects by acting as an agonist at the thrombopoietin receptor (MPL). Upon binding to this receptor, eltrombopag stimulates megakaryocyte proliferation and differentiation in the bone marrow, leading to an increase in platelet production. This mechanism is particularly beneficial in patients with thrombocytopenia, as it directly addresses the underlying issue of insufficient platelet production.
Clinical studies have demonstrated that eltrombopag olamine effectively increases platelet counts in patients with chronic immune thrombocytopenic purpura, thereby reducing the risk of bleeding complications associated with low platelet levels .
Eltrombopag olamine exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an oral medication.
Eltrombopag olamine is primarily used in clinical settings for:
Research continues into other potential applications of eltrombopag olamine, including its use in various hematologic disorders where increased platelet counts are beneficial .
Eltrombopag olamine, chemically designated as 2-aminoethanol;3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid, is a bis-ethanolamine salt with the molecular formula C₂₉H₃₆N₆O₆ and a molecular weight of 564.63 g/mol [1] [7]. The compound exists as a red-brown crystalline solid at room temperature, exhibiting pH-dependent solubility: it is sparingly soluble in water and ethanol but dissolves readily in dimethyl sulfoxide (DMSO) with gentle warming (≥14.12 mg/mL) [7] [8]. The free acid form of eltrombopag (C₂₅H₂₂N₄O₄) serves as a synthetic precursor and displays even lower aqueous solubility, necessitating salt formation for therapeutic use [6]. Key physicochemical properties include a calculated log P value of 1.55, indicating moderate lipophilicity, and zwitterionic behavior due to the presence of both carboxylic acid and basic hydrazone functionalities [5].
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₂₉H₃₆N₆O₆ | [1][7] |
Molecular Weight | 564.63 g/mol | [7] |
Appearance | Red-brown crystalline solid | [6][7] |
Solubility in Water | Sparingly soluble | [7][8] |
Solubility in DMSO | ≥14.12 mg/mL (with gentle warming) | [7] |
Log P (Calculated) | 1.55 | [5] |
pKa (Predicted) | Carboxylic acid: ~4.0; Hydrazone base: ~7.5 | [5] |
Eltrombopag olamine’s Form I crystal structure was resolved using synchrotron X-ray powder diffraction, revealing a monoclinic lattice with space group P21/n (#14) and unit cell parameters a = 17.65884(13) Å, b = 7.55980(2) Å, c = 22.02908(16) Å, β = 105.8749(4)°, and volume = 2828.665(11) ų (Z=4) [2] [6]. The crystal packing is dominated by hydrogen-bonded columns along the b-axis, stabilized by strong N–H···O and O–H···O interactions between the ammonium groups of ethanolamine and carboxylate groups of eltrombopag. Weaker van der Waals forces link these columns [2]. Thermal analysis (TGA/DSC) shows that Form I is anhydrous and stable up to ~180°C, above which decomposition occurs [6]. Spectroscopic characterization includes:
Form | Nature | Space Group | Key Unit Cell Parameters | Thermal Stability |
---|---|---|---|---|
Form I | Free Acid (Anhyd.) | P21/n | a=17.658 Å, b=7.560 Å, c=22.029 Å, β=105.9° | Stable to 180°C; decomposes above |
Form V | THF/Water Solvate | Not reported | Unique XRPD pattern | Desolvates at 70–90°C |
Form XIII | Monohydrate | Not reported | Unique XRPD pattern | Dehydrates at 50–80°C |
Forced degradation studies reveal eltrombopag olamine’s susceptibility to specific stress conditions:
Stress Condition | Extent of Degradation | Major Degradants Identified | Primary Degradation Mechanism |
---|---|---|---|
3% H₂O₂, 80°C, 24h | 25.3% | Demethylated, Quinone-like products | Oxidation/Decarboxylation |
0.1M HCl, 80°C, 12h | 15.2% | Hydrazone-cleaved acid, Des-methyl derivatives | Acid hydrolysis |
0.1M NaOH, 80°C, 12h | 18.7% | Ester hydrolysis products | Base hydrolysis |
UV Light (254 nm), 48h | <5% | Minor isomerized products | Radical rearrangement |
Dry Heat (105°C), 24h | <3% | Trace impurities | Dehydration |
Stability-indicating RP-HPLC/UHPLC methods have been developed to resolve and quantify eltrombopag olamine’s complex degradation profiles. A QbD-optimized HPLC method using a phenyl column (0.1% TFA/acetonitrile gradient) achieves baseline separation of six oxidative and three thermal degradants within 20 minutes, with resolution >1.5 [10]. Complementary UHPLC (Agilent SB-C8 column; 0.1% acetic acid/acetonitrile, 60:40) resolves three process impurities (Imp-1 to Imp-3) and degradants in 15 minutes at 230 nm [9]. LC-MS/MS analysis characterizes degradant structures:
Table 4: Key Degradation Products and Analytical Parameters
Degradant | Retention Time (min) | Proposed Structure | m/z (LC-MS/MS) | TOPKAT Toxicity Alert |
---|---|---|---|---|
DP-1 | 4.8 | Demethylated at pyrazole | 427.1 → 381.1 | Mutagenic potential |
DP-2 | 7.2 | Quinone + decarboxylation | 441.1 → 395.1 | Carcinogenicity concern |
DP-3 | 10.5 | Hydrazone-cleaved acid | 243.0 → 198.0 | Low risk |
Figure 1: Proposed Primary Degradation Pathways of Eltrombopag Olamine
1. Oxidation: Eltrombopag → (Demethylation) → DP-1 → (Quinonization) → DP-2 2. Acid Hydrolysis: Eltrombopag → (Hydrazone Cleavage) → 3'-Amino Acid + Pyrazolone 3. Thermal Stress: Eltrombopag → (Decarboxylation) → Anhydro Derivative
Concluding Remarks
Eltrombopag olamine’s chemical complexity—manifested in polymorphic diversity, pH-dependent solubility, and susceptibility to hydrolytic/oxidative degradation—underscores the need for rigorous solid-form control and stability monitoring during pharmaceutical development. Advanced chromatographic and crystallographic techniques provide essential tools for ensuring the quality and stability of this critical therapeutic agent.
Compound Name | Chemical Context |
---|---|
Eltrombopag Olamine | Primary API discussed |
Eltrombopag Free Acid | Synthetic intermediate; polymorphic forms |
Ethanolamine | Salt-forming counterion |
DP-1 to DP-6 | Degradation products identified |
Imp-1 to Imp-3 | Process-related impurities |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7